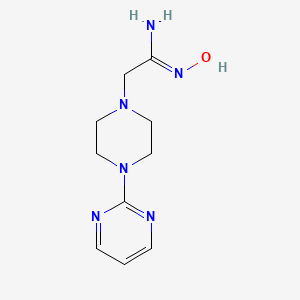

N'-hydroxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanimidamide

Description

N'-Hydroxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanimidamide is a substituted ethanimidamide derivative characterized by a pyrimidinyl-piperazine moiety. For instance, similar ethanimidamide compounds are synthesized via reactions of ketones or nitriles with hydroxylamine hydrochloride under basic conditions (e.g., NaHCO₃ in methanol/water) .

Properties

Molecular Formula |

C10H16N6O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N'-hydroxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanimidamide |

InChI |

InChI=1S/C10H16N6O/c11-9(14-17)8-15-4-6-16(7-5-15)10-12-2-1-3-13-10/h1-3,17H,4-8H2,(H2,11,14) |

InChI Key |

FXJANFZJFBHPFM-UHFFFAOYSA-N |

Isomeric SMILES |

C1CN(CCN1C/C(=N/O)/N)C2=NC=CC=N2 |

Canonical SMILES |

C1CN(CCN1CC(=NO)N)C2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-hydroxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanimidamide typically involves the following steps:

Formation of the Piperazine-Pyrimidine Intermediate: The initial step involves the reaction of 4-pyrimidin-2-ylpiperazine with an appropriate acylating agent to form the intermediate.

Hydroxyamidation: The intermediate is then subjected to hydroxyamidation using hydroxylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-hydroxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or hydroxylamines.

Scientific Research Applications

(1Z)-N’-hydroxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanimidamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antidepressant.

Biological Studies: The compound is used in studies related to serotonin reuptake inhibition and other neurotransmitter pathways.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (1Z)-N’-hydroxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanimidamide involves its interaction with specific molecular targets, such as serotonin receptors. The compound may inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft and exerting antidepressant effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Aryl-Substituted Ethanimidamides

N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide (Compound 13)

N′-Hydroxy-2-(3-ethoxy-4-methoxyphenyl)ethanimidamide (Compound 35)

Piperazine/Piperidine-Substituted Ethanimidamides

N-Hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidamide

(1E)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide

Heterocyclic Variants

- N'-Hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride Substituent: Thiomorpholine (sulfur-containing heterocycle). Properties: Dihydrochloride salt form improves aqueous solubility.

Physicochemical Properties

Biological Activity

N'-hydroxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanimidamide, with the CAS number 1016800-74-0, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 244.3 g/mol. The compound features a piperazine ring substituted with a pyrimidine moiety, which is critical for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in neurotransmitter metabolism, which may influence neurochemical pathways related to mood and cognition.

- Receptor Modulation : It may interact with various receptors in the central nervous system, potentially affecting serotonin and dopamine pathways, which are crucial for mood regulation and psychiatric disorders.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the treatment of bacterial infections.

Biological Activity Data

Case Study 1: Neuropharmacological Effects

A study conducted on rodent models evaluated the effects of this compound on anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, suggesting that the compound may have anxiolytic properties. The mechanism was hypothesized to involve modulation of serotonin receptors.

Case Study 2: Antimicrobial Efficacy

In vitro testing against various bacterial strains revealed that this compound exhibited notable antibacterial activity. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.